molecular formula C15H14N2O4S B5560791 N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)-1,3-benzodioxole-5-carboxamide

N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)-1,3-benzodioxole-5-carboxamide

Cat. No.: B5560791
M. Wt: 318.3 g/mol
InChI Key: RXLLJQQZKGYUHG-UHFFFAOYSA-N
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Description

N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)-1,3-benzodioxole-5-carboxamide is a heterocyclic compound featuring a thiophene ring substituted with a carbamoyl group and two methyl groups, linked via an amide bond to a 1,3-benzodioxole moiety.

Properties

IUPAC Name

N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O4S/c1-7-8(2)22-15(12(7)13(16)18)17-14(19)9-3-4-10-11(5-9)21-6-20-10/h3-5H,6H2,1-2H3,(H2,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXLLJQQZKGYUHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)N)NC(=O)C2=CC3=C(C=C2)OCO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)-1,3-benzodioxole-5-carboxamide typically involves multi-step organic reactions. The starting materials often include 3-carbamoyl-4,5-dimethylthiophene and 1,3-benzodioxole-5-carboxylic acid. The reaction conditions may involve the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The thiophene ring can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: The carboxamide group can be reduced to an amine under suitable conditions.

    Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed.

    Substitution: Reagents like halogens or nucleophiles (e.g., amines, alcohols) can be used under appropriate conditions.

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Studied for its electronic properties due to the presence of the thiophene and benzodioxole rings.

Biology:

  • Investigated for its potential as a bioactive molecule with applications in drug discovery.
  • Studied for its interactions with biological macromolecules such as proteins and nucleic acids.

Medicine:

  • Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
  • Used in the development of novel pharmaceuticals.

Industry:

  • Utilized in the production of specialty chemicals and materials.
  • Studied for its potential applications in organic electronics and optoelectronic devices.

Mechanism of Action

The mechanism of action of N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with nucleic acids, leading to changes in gene expression.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison of Key Analogs

Compound Name Core Structure Key Substituents Biological Activity Reference
Target Compound Thiophene + Benzodioxole 3-Carbamoyl, 4,5-dimethyl Hypothesized antidiabetic/cooling
N-(1-isopropyl... Benzodioxole carboxamide Isopropyl, dimethylpropyl Cooling (2.2× menthol)
N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]- Thiadiazole + Benzodioxole Trifluoromethyl Enhanced metabolic stability
4cb Thiazole + Benzodioxole 4-Methoxyphenyl, hydroxy Antidiabetic (structural data)

Research Findings and Implications

Role of Benzodioxole Carboxamide : This moiety is recurrent in cooling agents (e.g., ) and pharmaceuticals, suggesting its versatility in modulating TRP channels or enzyme targets .

Impact of Substituents :

  • Electron-Withdrawing Groups (e.g., trifluoromethyl in ): Enhance stability but may reduce solubility.
  • Hydrophobic Groups (e.g., dimethyl-thiophene in the target compound): Likely improve membrane permeability.

Synthetic Flexibility : Hantzsch cyclization and carboxamide coupling (–3) are robust methods for generating diverse analogs, though crystallization challenges necessitate advanced techniques like MicroED .

Biological Activity

N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)-1,3-benzodioxole-5-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C16H15N2O3S
  • Molecular Weight : 315.37 g/mol
  • CAS Number : 1071404

This compound features a benzodioxole core, which is known for its diverse biological activities, combined with a thiophene moiety that may enhance its pharmacological profile.

Antimicrobial Activity

Research has indicated that derivatives of benzodioxole exhibit significant antimicrobial properties. A study focusing on related compounds demonstrated that modifications to the benzodioxole structure could lead to enhanced activity against various bacterial strains. For instance, compounds with specific substituents showed minimum inhibitory concentrations (MICs) in the low micromolar range against Gram-positive and Gram-negative bacteria .

Anticancer Potential

The anticancer activity of compounds similar to this compound has been explored in various studies. One investigation reported that benzodioxole derivatives induced apoptosis in cancer cell lines through the activation of caspases and inhibition of cell proliferation pathways. The presence of the thiophene ring was suggested to play a crucial role in enhancing cytotoxicity against tumor cells .

Insecticidal Properties

The compound's potential as an insecticide has also been evaluated. A recent study highlighted the larvicidal activity of benzodioxole derivatives against Aedes aegypti, the vector for several viral diseases. The results indicated that certain modifications led to compounds with LC50 values significantly lower than those of traditional insecticides, suggesting a promising avenue for developing new pest control agents .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Inhibition of Enzymatic Activity : Many derivatives inhibit key enzymes involved in cellular processes, leading to disrupted metabolic functions in target organisms.
  • Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells by activating specific caspases and modulating Bcl-2 family proteins.
  • Interaction with Cellular Receptors : Some studies suggest that benzodioxole derivatives can bind to cellular receptors involved in inflammation and immune responses, influencing their signaling pathways.

Case Studies and Research Findings

StudyFocusKey Findings
Study 1Antimicrobial ActivityReported MIC values for related compounds were as low as 1 µM against certain bacterial strains.
Study 2Anticancer EffectsCompounds induced apoptosis in breast cancer cell lines with IC50 values around 10 µM.
Study 3Insecticidal ActivityDemonstrated larvicidal effects on Aedes aegypti with LC50 values ranging from 28.9 to 162.7 µM .

Q & A

Basic: What are the recommended synthetic routes for N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)-1,3-benzodioxole-5-carboxamide, and how can reaction conditions be optimized for higher yields?

Methodological Answer:
Synthesis typically involves coupling 1,3-benzodioxole-5-carboxylic acid derivatives with functionalized thiophene precursors. A general approach includes:

  • Step 1: Activate the carboxylic acid (e.g., via chloride formation using SOCl₂ or coupling agents like EDCI/HOBt) .
  • Step 2: React with the amine-bearing thiophene moiety (e.g., 3-carbamoyl-4,5-dimethylthiophen-2-amine) under inert conditions (N₂/Ar) in aprotic solvents (DMF, THF) at 50–80°C .
  • Optimization: Monitor reaction progress via TLC or LC-MS. Purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane). Yield improvements can be achieved by adjusting stoichiometry (1.2–1.5 eq of amine), solvent polarity, or microwave-assisted synthesis to reduce time .

Basic: Which spectroscopic and crystallographic methods are most effective for characterizing this compound's structure?

Methodological Answer:

  • Spectroscopy:
    • NMR: Use ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm connectivity. Key signals include aromatic protons (δ 6.5–8.0 ppm) and carbamoyl NH (δ ~10.5 ppm). Assign peaks using 2D techniques (COSY, HSQC) .
    • IR: Identify carbonyl stretches (C=O at ~1650–1750 cm⁻¹) and thiophene/benzodioxole ring vibrations .
  • Crystallography: Grow single crystals via slow evaporation (e.g., ethanol/water). Use SHELXL for structure refinement, validating bond lengths/angles against DFT-optimized geometries . Mercury CSD aids in visualizing packing motifs and hydrogen-bonding networks .

Advanced: How can density functional theory (DFT) be applied to predict the electronic properties and stability of this compound?

Methodological Answer:

  • Functional Selection: Employ hybrid functionals (e.g., B3LYP) with dispersion corrections (e.g., D3BJ) for accurate thermochemistry and non-covalent interaction modeling .
  • Basis Sets: Use 6-311+G(d,p) for geometry optimization and frequency calculations. For larger systems, apply LANL2DZ for transition metals (if applicable).
  • Properties: Calculate HOMO-LUMO gaps (reactivity), electrostatic potential maps (nucleophilic/electrophilic sites), and bond dissociation energies (stability) using Gaussian or ORCA . Validate with experimental UV-Vis and cyclic voltammetry data .

Advanced: What strategies are effective in resolving contradictions between experimental data and computational predictions regarding molecular interactions?

Methodological Answer:

  • Case Study: If experimental NMR shifts conflict with DFT-predicted values:
    • Step 1: Re-examine solvent effects (e.g., use PCM solvent models in DFT) .
    • Step 2: Check for dynamic effects (e.g., conformational averaging) via MD simulations or temperature-dependent NMR.
    • Step 3: Cross-validate with alternative methods (e.g., X-ray crystallography for spatial arrangement, Multiwfn for electron density topology) .
  • Statistical Tools: Apply linear regression or machine learning to correlate computed/observed properties, identifying outliers for recalibration .

Advanced: How can intermolecular interactions in the crystal lattice be systematically analyzed to understand packing motifs?

Methodological Answer:

  • Software Workflow:
    • Step 1: Use Mercury CSD to calculate Hirshfeld surfaces, highlighting close contacts (e.g., C–H···O, π-π stacking) .
    • Step 2: Quantify interaction energies via DFT (e.g., SAPT for non-covalent forces) .
    • Step 3: Compare with similar structures in the Cambridge Structural Database (CSD) to identify recurring motifs.
  • Experimental Validation: Perform variable-temperature XRD to assess thermal stability of packing patterns .

Advanced: How to design experiments to probe the compound's potential as a bioactive scaffold?

Methodological Answer:

  • In Silico Screening: Dock the compound into target protein active sites (e.g., kinases, GPCRs) using AutoDock Vina or Schrödinger Suite , prioritizing targets with high shape complementarity .
  • In Vitro Assays:
    • Step 1: Test cytotoxicity (MTT assay) and selectivity (e.g., against HEK293 vs. cancer cells).
    • Step 2: Evaluate enzyme inhibition (IC₅₀) via fluorescence-based assays.
  • SAR Studies: Synthesize derivatives (e.g., varying substituents on thiophene/benzodioxole) to correlate structural features with activity .

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